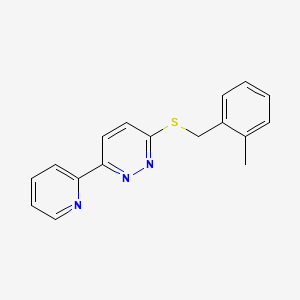
LDN-212320
概要
準備方法
合成経路と反応条件
LDN-0212320の合成は、容易に入手可能な出発物質から始まる、複数のステップを伴います。重要なステップには、一連の縮合反応と環化反応によるコア構造の形成が含まれます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために最適化されています。 詳細な合成経路は多くの場合、機密情報であり、研究グループによって異なる場合があります .
工業生産方法
LDN-0212320の工業生産は、通常、実験室規模の合成方法をスケールアップすることを伴います。これには、大規模生産のための反応条件の最適化、一貫した品質の確保、再結晶やクロマトグラフィーなどの精製技術の実施が含まれます。 この化合物は、研究目的への適合性を確保するために、厳格な規制ガイドラインの下で製造されています .
化学反応の分析
反応の種類
LDN-0212320は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、化合物内の官能基を修飾するために使用できます。
一般的な試薬と条件
LDN-0212320の反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 温度、溶媒、pHなどの反応条件は、目的の生成物を得るために慎重に制御されます .
主要な製品
LDN-0212320の反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物は、多くの場合、核磁気共鳴(NMR)分光法、質量分析法、高速液体クロマトグラフィー(HPLC)などの技術を使用して特徴付けられます .
科学研究への応用
LDN-0212320は、次のような幅広い科学研究への応用があります。
化学: グルタミン酸輸送とその調節のメカニズムを研究するために使用されます。
生物学: 細胞プロセスとシグナル伝達経路への影響について調査されています。
医学: 神経保護と痛み管理における潜在的な治療的応用について調査されています。
科学的研究の応用
LDN-0212320 has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of glutamate transport and its regulation.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in neuroprotection and pain management.
Industry: Utilized in the development of new drugs and therapeutic agents targeting glutamate transporters
作用機序
LDN-0212320は、グルタミン酸トランスポーター(GLT-1)と興奮性アミノ酸トランスポーター2(EAAT2)を活性化することによって作用します。この活性化は、グルタミン酸の取り込みの増加につながり、それによってその細胞外濃度が低下します。 この化合物は、海馬と前帯状皮質の星状膠細胞におけるGLT-1の発現を上方制御し、これは神経保護と侵害受容性疼痛の予防に関連しています .
類似の化合物との比較
LDN-0212320は、他のグルタミン酸トランスポーターに影響を与えることなく、GLT-1とEAAT2を選択的に活性化できるという点でユニークです。類似の化合物には以下が含まれます。
L-グルタミン酸: グルタミン酸トランスポーターの天然基質です。
ジヒドロカイニン酸: グルタミン酸トランスポーターの既知の阻害剤です。
トレオ-ベータ-ヒドロキシアスパラギン酸: グルタミン酸トランスポーターのもう1つの阻害剤です。
これらの化合物と比較して、LDN-0212320はGLT-1とEAAT2を選択的に活性化する能力で区別されており、グルタミン酸輸送とその治療の可能性を研究するための貴重なツールとなっています .
類似化合物との比較
LDN-0212320 is unique in its ability to selectively activate GLT-1 and EAAT2 without affecting other glutamate transporters. Similar compounds include:
L-Glutamate: The natural substrate for glutamate transporters.
Dihydrokainic acid: A known inhibitor of glutamate transporters.
Threo-beta-hydroxyaspartate: Another inhibitor of glutamate transporters.
Compared to these compounds, LDN-0212320 is distinguished by its selective activation of GLT-1 and EAAT2, making it a valuable tool for studying glutamate transport and its therapeutic potential .
生物活性
LDN-212320, chemically known as 3-[[(2-Methylphenyl)methyl]thio]-6-(2-pyridinyl)pyridazine, is a potent activator of the excitatory amino acid transporter 2 (EAAT2), specifically the glutamate transporter GLT-1. This compound has garnered attention for its neuroprotective properties and potential therapeutic applications in various neurological conditions, particularly those involving nociceptive pain and neuroinflammation. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Glutamate Transporter Activation
This compound functions primarily by enhancing the expression and activity of the GLT-1 transporter, which plays a crucial role in clearing excess glutamate from the synaptic cleft. Excess glutamate is associated with excitotoxicity, leading to neuronal injury. By increasing GLT-1 levels, this compound mitigates these harmful effects and promotes neuronal health.
Inhibition of Nociceptive Pathways
Research indicates that this compound can attenuate nociceptive pain by modulating glial cell activity. In a study involving formalin-induced nociceptive pain in mice, this compound was shown to significantly reduce pain behaviors and improve hippocampal-dependent tasks. The compound's analgesic effects were reversed by DHK, a GLT-1 antagonist, confirming its mechanism of action through GLT-1 activation .
Case Studies and Experimental Results
-
Nociceptive Pain Model :
- Study Design : Mice were subjected to formalin-induced pain to assess the efficacy of this compound.
- Dosage : Administered at 10 or 20 mg/kg intraperitoneally (i.p).
- Results :
- Neuroprotection in Neurodegenerative Models :
- Chronic Pain Conditions :
Data Summary
Implications for Therapy
The biological activity of this compound suggests its potential as a therapeutic agent for conditions characterized by chronic pain and neurodegeneration. Its ability to enhance glutamate clearance positions it as a candidate for treating disorders like fibromyalgia, multiple sclerosis, and other neuroinflammatory conditions.
Future Directions
Further research is warranted to explore:
- Long-term effects of this compound in chronic pain management.
- Its role in other neurodegenerative diseases beyond Huntington's.
- Optimal dosing strategies to maximize therapeutic benefits while minimizing side effects.
特性
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-13-6-2-3-7-14(13)12-21-17-10-9-16(19-20-17)15-8-4-5-11-18-15/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUQLWDHNYFUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















